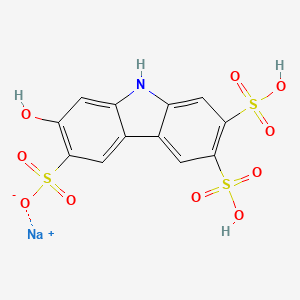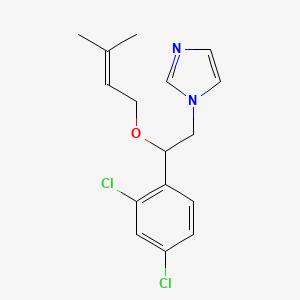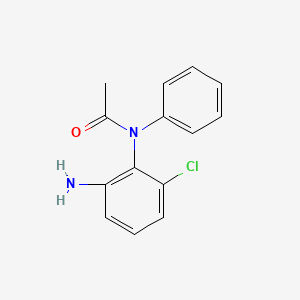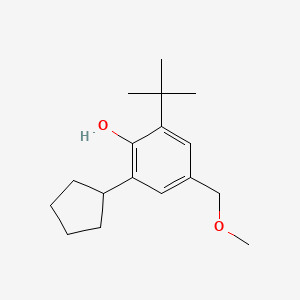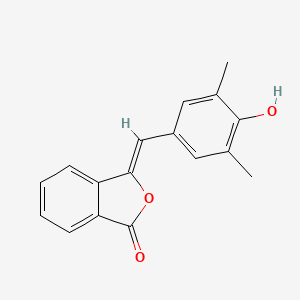
2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートは、その独特な化学構造と特性で知られる合成有機化合物です。その安定性と反応性のために、さまざまな科学研究用途で広く使用されています。この化合物は、メトキシフェニル基、アミノビニル結合、トリメチルインドリウムコアの存在によって特徴付けられ、これらの要素がその独特の化学的挙動に貢献しています。
準備方法
合成経路と反応条件
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、4-メトキシアニリンを適切なビニル化合物と制御された条件下で反応させて、アミノビニル中間体を形成することです。この中間体を次に、1,3,3-トリメチルインドリウムと反応させて、最終生成物を得ます。反応条件では、通常、収率と純度を高くするために、触媒や特定の溶媒を使用する必要があります。
工業的製造方法
工業的な環境では、この化合物の製造には、自動化された反応器と連続フロープロセスを使用した大規模合成が関与する可能性があります。クロマトグラフィーや結晶化などの高度な精製技術の使用により、研究や応用に必要な基準を満たす化合物になります。
化学反応の分析
反応の種類
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて対応する酸化物を形成できます。
還元: 還元反応により、この化合物のさまざまな還元形が得られます。
置換: メトキシ基とアミノ基は、置換反応に関与し、さまざまな誘導体の形成につながります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまなハロゲン化剤が含まれます。これらの反応は、通常、特異性と収率を確保するために、制御された温度とpHで実行されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが得られるのに対し、還元によりアミンまたはアルコールが得られます。置換反応により、さまざまな官能基を持つさまざまな誘導体が得られます。
科学的研究の応用
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートは、その多様な化学的特性のために、科学研究で広く使用されています。その用途には、次のようなものがあります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 生物学的プロセスの研究に使用され、生化学アッセイのプローブとして使用されます。
医学: 潜在的な治療的特性について調査されており、薬物開発における成分として使用されています。
産業: 染料、顔料、その他の工業用化学物質の製造に使用されます。
作用機序
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、さまざまな酵素や受容体に結合し、その活性を調節して、特定の生物学的効果をもたらします。関与する正確な経路は、化学反応または生物学的システムにおけるその応用の状況によって異なります。
類似の化合物との比較
類似の化合物
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートに類似した化合物には、次のようなものがあります。
- 2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム クロリド
- 2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム チオシアネート
独自性
2-[2-[(4-メトキシフェニル)アミノ]ビニル]-1,3,3-トリメチル-3H-インドリウム アセテートの独自性は、その特定の官能基とその配置にあります。これにより、独特の反応性と安定性が実現します。そのため、正確な化学的挙動が要求される用途において特に価値があります。
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE include:
- 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM CHLORIDE
- 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM THIOCYANATE
Uniqueness
The uniqueness of 2-[2-[(4-METHOXYPHENYL)AMINO]VINYL]-1,3,3-TRIMETHYL-3H-INDOLIUM ACETATE lies in its specific functional groups and their arrangement, which confer distinct reactivity and stability. This makes it particularly valuable in applications where precise chemical behavior is required.
特性
CAS番号 |
59737-02-9 |
|---|---|
分子式 |
C22H26N2O3 |
分子量 |
366.5 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C20H22N2O.C2H4O2/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4) |
InChIキー |
XNYAFIMDLLJYPY-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C |
正規SMILES |
CC(=O)[O-].CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



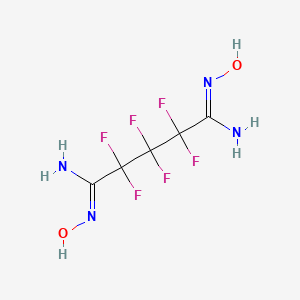
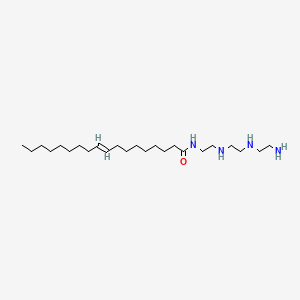
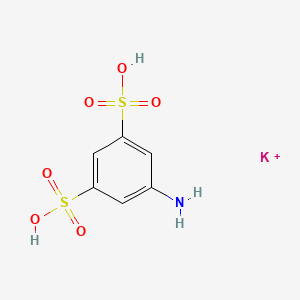
![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
